3-(4-chlorobenzyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Catalog No.
S11847345
CAS No.
M.F
C17H17ClN6O2
M. Wt
372.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-chlorobenzyl)-6-(2-oxo-2-(pyrrolidin-1-yl)eth...

Product Name

3-(4-chlorobenzyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one

Molecular Formula

C17H17ClN6O2

Molecular Weight

372.8 g/mol

InChI

InChI=1S/C17H17ClN6O2/c18-13-5-3-12(4-6-13)9-24-16-15(20-21-24)17(26)23(11-19-16)10-14(25)22-7-1-2-8-22/h3-6,11H,1-2,7-10H2

InChI Key

XBZYVXCGCJXMDM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl

3-(4-chlorobenzyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound characterized by its unique triazolopyrimidine structure. Its molecular formula is C17H17ClN6O2C_{17}H_{17}ClN_{6}O_{2} and it has a molecular weight of approximately 372.8 g/mol. The compound features a chlorobenzyl group and a pyrrolidinyl moiety, which contribute to its potential biological activity and chemical reactivity. This compound is identified by the CAS number 847383-60-2, indicating its distinct classification in chemical databases .

Include:

  • Nucleophilic Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: The carbonyl group may participate in condensation reactions with amines or alcohols, forming new derivatives.
  • Cyclization: The triazole ring can facilitate cyclization reactions under appropriate conditions, potentially leading to more complex structures.

These reactions are significant for synthesizing analogs or derivatives that may exhibit enhanced biological properties.

Research into the biological activity of 3-(4-chlorobenzyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one suggests that it may possess pharmacological properties due to its structural components. Compounds with similar structures often exhibit activities such as:

  • Antimicrobial Effects: Triazole derivatives are known for their antifungal and antibacterial properties.
  • Antitumor Activity: Some pyrimidine derivatives have shown promise in cancer treatment through mechanisms involving cell cycle arrest and apoptosis.
  • CNS Activity: The presence of the pyrrolidine ring suggests potential neuroactive properties, which could be explored for treating neurological disorders.

Further studies are needed to elucidate the specific biological mechanisms and therapeutic potential of this compound.

The synthesis of 3-(4-chlorobenzyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can be approached through several methods:

  • Multi-step Synthesis:
    • Start with a suitable pyrimidine precursor.
    • Introduce the triazole group through cyclization reactions involving azides and alkynes.
    • Add the chlorobenzyl and pyrrolidine moieties via nucleophilic substitution or coupling reactions.
  • One-pot Reactions:
    • Utilize one-pot multicomponent reactions that allow for simultaneous formation of multiple bonds and functional groups, streamlining the synthesis process.

These methods highlight the importance of strategic planning in organic synthesis to achieve high yields and purity.

The applications of 3-(4-chlorobenzyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one are diverse:

  • Pharmaceutical Development: Due to its potential biological activities, this compound could be explored as a lead candidate in drug discovery programs targeting infections or cancer.
  • Research Tool: It may serve as a biochemical probe in studies investigating enzyme inhibition or receptor interactions.

Interaction studies involving 3-(4-chlorobenzyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one are crucial for understanding its pharmacodynamics and pharmacokinetics. Such studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Mechanism of Action: Investigating how the compound exerts its effects at the molecular level.
  • Toxicity Profiles: Evaluating safety through in vitro and in vivo studies to ascertain potential side effects.

Several compounds share structural similarities with 3-(4-chlorobenzyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-((3-chlorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-oneC17H18ClN3O2SC_{17}H_{18}ClN_{3}O_{2}SContains a thioether group
G3480274C16H22ClN3O3SC_{16}H_{22}ClN_{3}O_{3}SDifferent substitution pattern on pyrrolidine
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneC20H26N4O5C_{20}H_{26}N_{4}O_{5}Incorporates a piperazine ring

These compounds illustrate variations in substituents that can influence biological activity and pharmacological profiles. The unique combination of functional groups in 3-(4-chlorobenzyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one sets it apart as a promising candidate for further research and development in medicinal chemistry.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Exact Mass

372.1101515 g/mol

Monoisotopic Mass

372.1101515 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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